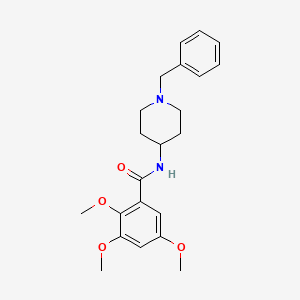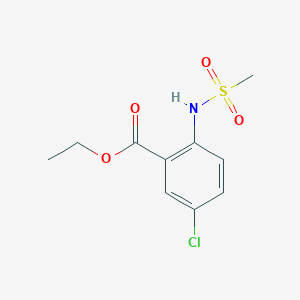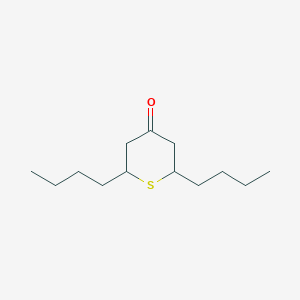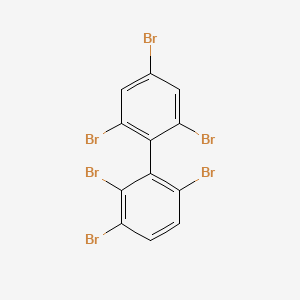
10-Methyl-1-(propan-2-YL)-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-Methyl-1-(propan-2-YL)-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents. This compound is characterized by a tricyclic structure with sulfur and nitrogen atoms in the central ring, contributing to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-N-methyl-N-(propan-2-yl)aniline with sulfur in the presence of a base, such as sodium hydroxide, to form the phenothiazine ring system. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
10-Methyl-1-(propan-2-YL)-10H-phenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
科学研究应用
10-Methyl-1-(propan-2-YL)-10H-phenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic and antihistamine properties, as well as its potential use in treating other neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 10-Methyl-1-(propan-2-YL)-10H-phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors in the brain. It is known to block dopamine receptors, which helps alleviate symptoms of psychosis. Additionally, it may interact with histamine receptors, contributing to its antihistamine effects. The compound’s tricyclic structure allows it to fit into receptor binding sites, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine used primarily as an antihistamine.
Thioridazine: Known for its antipsychotic effects and structural similarity to 10-Methyl-1-(propan-2-YL)-10H-phenothiazine.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its pharmacological profile and chemical reactivity. The presence of the methyl and isopropyl groups on the phenothiazine ring can affect its binding affinity to receptors and its overall therapeutic efficacy.
属性
CAS 编号 |
91307-95-8 |
|---|---|
分子式 |
C16H17NS |
分子量 |
255.4 g/mol |
IUPAC 名称 |
10-methyl-1-propan-2-ylphenothiazine |
InChI |
InChI=1S/C16H17NS/c1-11(2)12-7-6-10-15-16(12)17(3)13-8-4-5-9-14(13)18-15/h4-11H,1-3H3 |
InChI 键 |
PIUVLQCJSNLVJM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2C(=CC=C1)SC3=CC=CC=C3N2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


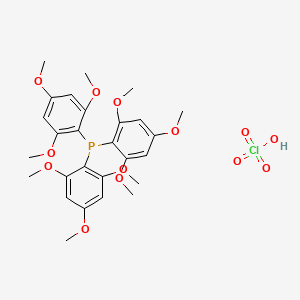

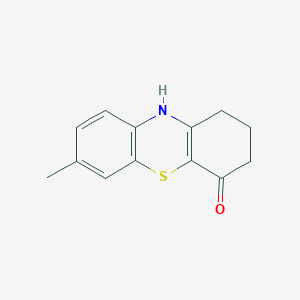
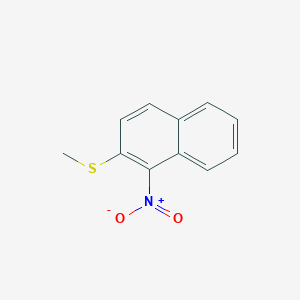
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
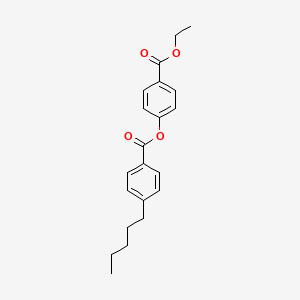
![2-({[1-Methoxy-3-(tetradecyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14366130.png)
